

OTS964: A Dual Inhibitor of TOPK and CDK11 for Cancer Therapy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: OTS964

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

OTS964 is a potent and selective small molecule inhibitor with a dual mechanism of action, targeting both T-LAK cell-originated protein kinase (TOPK) and cyclin-dependent kinase 11 (CDK11). Initially identified as a TOPK inhibitor, subsequent research has revealed its high affinity for CDK11, making it a valuable tool for investigating the roles of both kinases in cancer biology. **OTS964** has demonstrated significant anti-proliferative activity across a wide range of cancer cell lines and has shown remarkable efficacy in preclinical xenograft models, including complete tumor regression in some instances.^{[1][2]} This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of **OTS964**. Detailed experimental protocols and an exploration of the signaling pathways affected by **OTS964** are also presented to support its application in cancer research and drug development.

Chemical Structure and Properties

OTS964, with the IUPAC name (R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxy-6-methylthieno[2,3-c]quinolin-4(5H)-one, is a synthetic heterocyclic molecule. Its chemical structure and key identifiers are summarized in the tables below.

Table 1: Chemical Identifiers of OTS964

Identifier	Value
IUPAC Name	(R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxy-6-methylthieno[2,3-c]quinolin-4(5H)-one
CAS Number	1338542-14-5 (free base), 1338545-07-5 (HCl salt)
Chemical Formula	C ₂₃ H ₂₄ N ₂ O ₂ S
Molecular Weight	392.51 g/mol (free base), 428.98 g/mol (HCl salt)
Canonical SMILES	CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(--INVALID-LINK--CN(C)C)C=C4)O
InChI Key	XCFRUAOZMVFDpq-AWEZNQCLSA-N

Table 2: Physicochemical Properties of OTS964

Property	Value
Appearance	Solid powder
Solubility	Soluble in DMSO. Insoluble in water and ethanol.
Storage	Store at -20°C as a solid. In solvent, store at -80°C.

Pharmacological Properties and Mechanism of Action

OTS964 exhibits its anti-cancer effects through the potent and selective inhibition of two key kinases: TOPK and CDK11.

Dual Kinase Inhibition

OTS964 was initially developed as a high-affinity inhibitor of TOPK (T-LAK cell-originated protein kinase), also known as PBK, with an IC_{50} of 28 nM.[3][4] TOPK is a serine/threonine kinase that is highly expressed in various cancers and plays a crucial role in mitosis, particularly in cytokinesis.[1]

Further studies identified CDK11 (cyclin-dependent kinase 11) as another primary target of **OTS964**. It binds to CDK11B with a dissociation constant (Kd) of 40 nM.[3][4] CDK11 is essential for the regulation of transcription and pre-mRNA splicing.[5][6] The dual inhibition of TOPK and CDK11 by **OTS964** leads to a multi-faceted attack on cancer cell proliferation and survival.

Table 3: In Vitro Potency of OTS964

Target	Assay Type	Value
TOPK	Cell-free assay (IC_{50})	28 nM[3][4]
CDK11B	Binding assay (Kd)	40 nM[3][4]

Anti-proliferative Activity

OTS964 demonstrates potent anti-proliferative activity against a broad spectrum of human cancer cell lines. The IC_{50} values for various cancer cell types are summarized below.

Table 4: Anti-proliferative Activity of OTS964 in Various Cancer Cell Lines

Cell Line	Cancer Type	IC ₅₀ (nM)
LU-99	Lung Cancer	7.6
HepG2	Liver Cancer	19
Daudi	Burkitt's Lymphoma	25
A549	Lung Cancer	31
UM-UC-3	Bladder Cancer	32
HCT-116	Colon Cancer	33
MKN1	Stomach Cancer	38
MKN45	Stomach Cancer	39
22Rv1	Prostate Cancer	50
DU4475	Breast Cancer	53
T47D	Breast Cancer	72
MDA-MB-231	Breast Cancer	73
HT29	Colon Cancer (TOPK-negative)	290

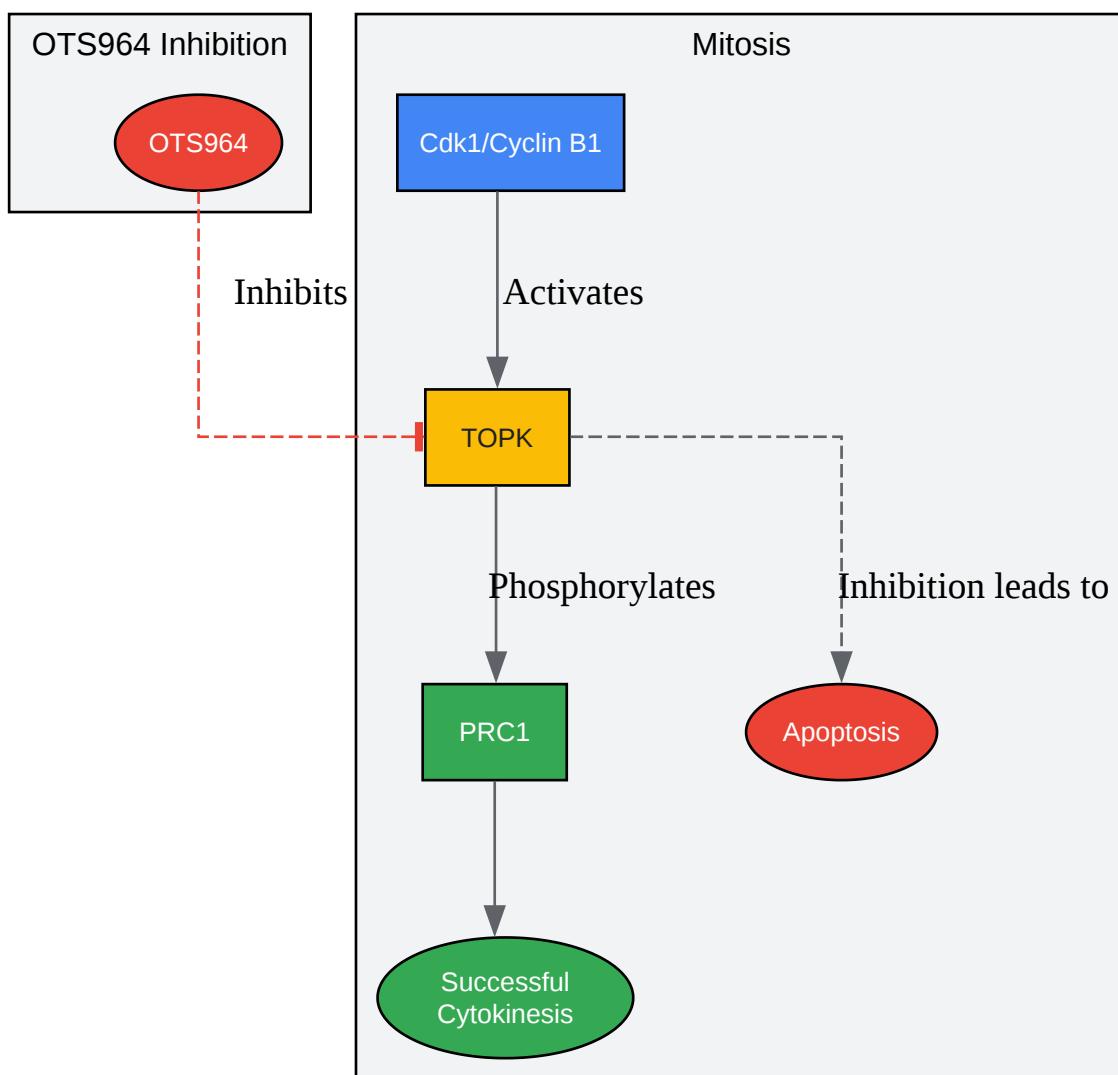
Data compiled from multiple sources.

Signaling Pathways

OTS964's dual inhibitory action disrupts critical cellular processes, primarily cytokinesis and pre-mRNA splicing, leading to cell cycle arrest and apoptosis.

TOPK Signaling Pathway in Cytokinesis

TOPK is a key regulator of cytokinesis, the final stage of cell division. It enhances the Cdk1/cyclin B1-dependent phosphorylation of Protein Regulating Cytokinesis 1 (PRC1).[\[7\]](#)[\[8\]](#) This phosphorylation is crucial for the proper formation of the spindle midzone and completion of cell division. Inhibition of TOPK by **OTS964** disrupts this process, leading to cytokinesis failure and subsequent apoptosis.[\[1\]](#)[\[2\]](#)

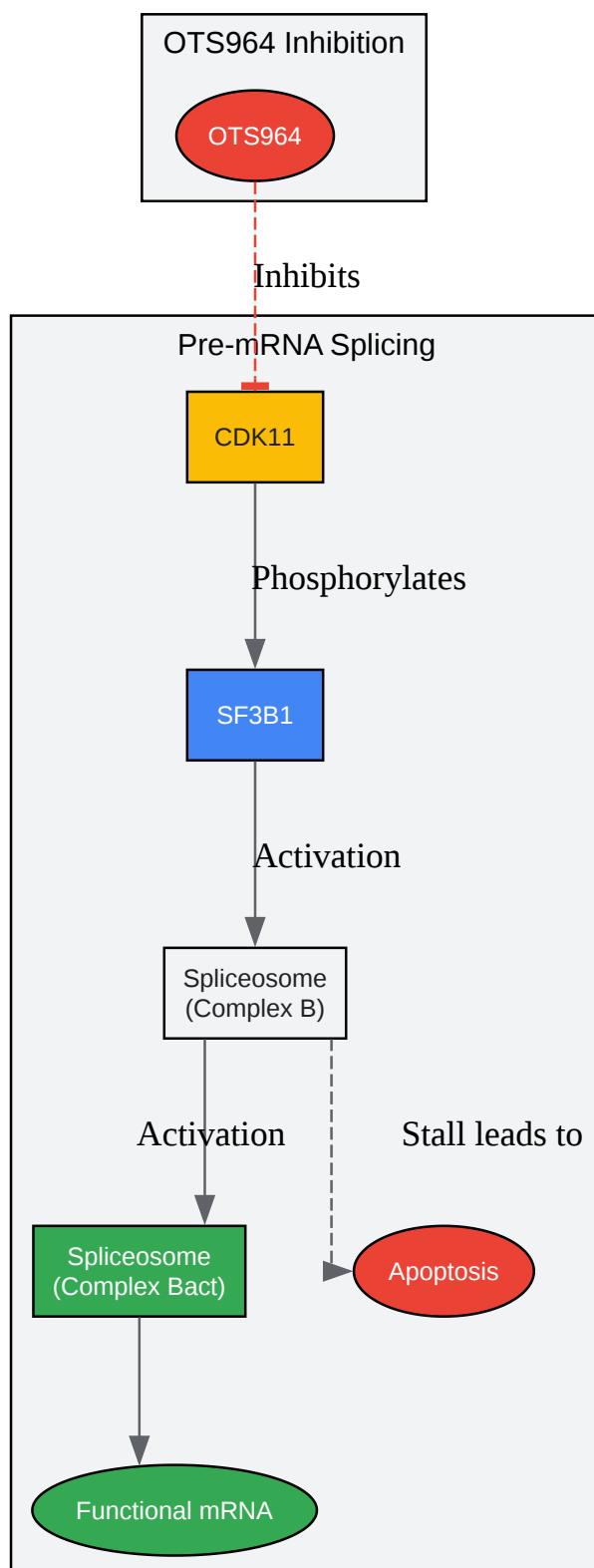


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OTS964 inhibits TOPK, disrupting cytokinesis and inducing apoptosis.

CDK11 Signaling Pathway in Pre-mRNA Splicing

CDK11 plays a critical role in the regulation of pre-mRNA splicing by phosphorylating the splicing factor 3B subunit 1 (SF3B1), a core component of the spliceosome.^{[5][6]} This phosphorylation is essential for the transition of the spliceosome from the inactive precatalytic complex B to the active Bact complex, a rate-limiting step in splicing.^[9] By inhibiting CDK11, **OTS964** prevents the phosphorylation of SF3B1, leading to a stall in spliceosome assembly, widespread intron retention, and the production of non-functional mRNA, ultimately triggering apoptosis.^{[5][6][9]}



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OTS964 inhibits CDK11, leading to splicing defects and apoptosis.

Experimental Protocols

The following are representative protocols for key in vitro and in vivo experiments involving **OTS964**.

Cell Viability (MTT) Assay

This protocol is used to determine the IC₅₀ values of **OTS964** in cancer cell lines.

Materials:

- 96-well plates
- Cancer cell lines of interest
- Complete cell culture medium
- **OTS964** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate spectrophotometer

Procedure:

- Seed 5,000-7,000 cells per well in a 96-well plate in 100 µL of complete medium and incubate overnight.[\[5\]](#)
- Prepare serial dilutions of **OTS964** in complete medium from the DMSO stock.
- Remove the medium from the wells and add 100 µL of the **OTS964** dilutions to the respective wells. Include vehicle control (DMSO) wells.
- Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.[\[5\]](#)

- Add 10 μ L of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.[5]
- Carefully remove the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.[5]
- Measure the absorbance at 570 nm using a microplate spectrophotometer.[5]
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

This protocol is used to assess the effect of **OTS964** on the expression and phosphorylation of target proteins.

Materials:

- Cancer cell lines
- **OTS964**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-TOPK, anti-p-TOPK, anti-CDK11, anti-p-SF3B1, anti-cleaved PARP, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

- Imaging system

Procedure:

- Treat cells with various concentrations of **OTS964** for the desired time points.
- Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.[5]
- Load equal amounts of protein (10-20 µg) onto an SDS-PAGE gel and separate by electrophoresis.[5]
- Transfer the separated proteins to a PVDF membrane.[5]
- Block the membrane with blocking buffer for 1-2 hours at room temperature.[5]
- Incubate the membrane with the primary antibody overnight at 4°C.[5]
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Study

This protocol describes a typical in vivo efficacy study of **OTS964** in a mouse xenograft model.

Materials:

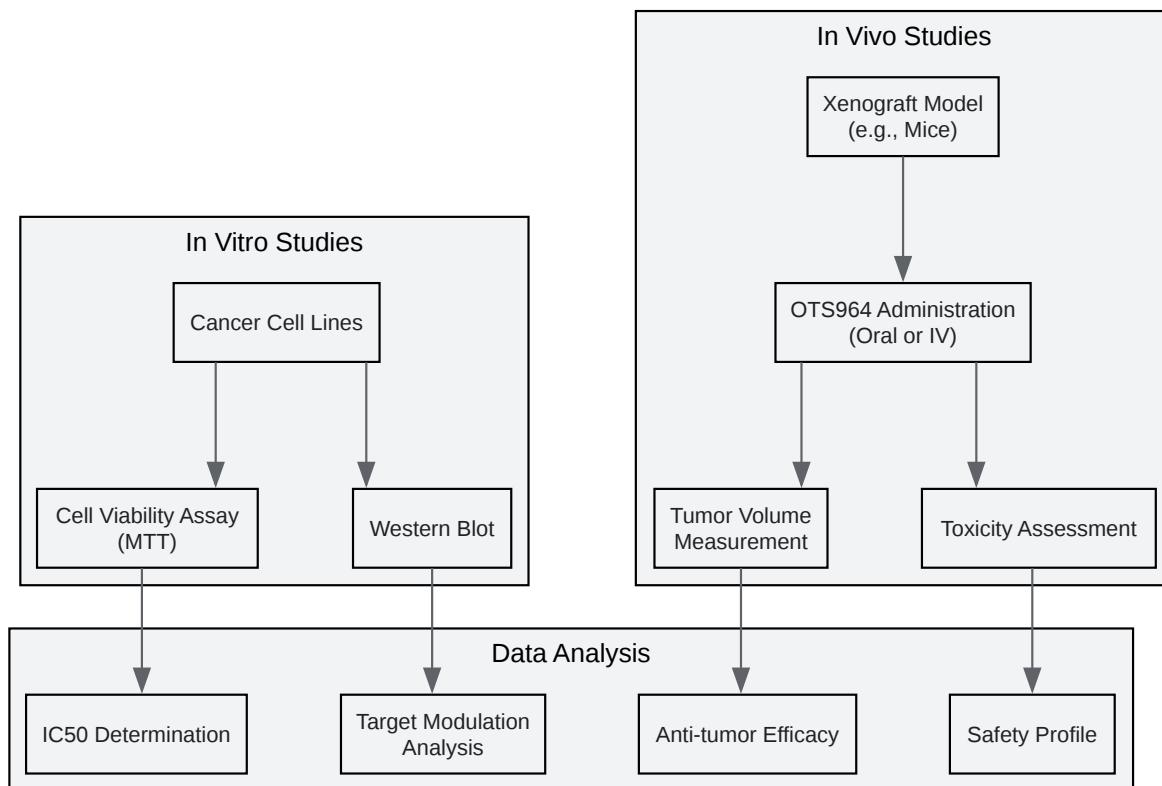
- Immunocompromised mice (e.g., BALB/c nude or NSG mice)
- Human cancer cell line (e.g., LU-99 lung cancer cells)
- **OTS964** (free base or liposomal formulation)
- Vehicle control (e.g., 5% glucose solution)
- Calipers for tumor measurement

Procedure:

- Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
- Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[\[1\]](#)
- Randomize the mice into treatment and control groups.
- Administer **OTS964** or vehicle control. Dosing regimens can vary, for example:
 - Intravenous (liposomal): 40 mg/kg, twice a week for 3 weeks.[\[1\]](#)
 - Oral (free base): 50-100 mg/kg, daily for 2 weeks.[\[1\]](#)
- Measure tumor volume with calipers regularly (e.g., twice a week).
- Monitor the body weight and general health of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Experimental Workflow Visualization

The following diagram illustrates a general workflow for evaluating the efficacy of **OTS964**.



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A typical experimental workflow for the evaluation of **OTS964**.

Conclusion

OTS964 is a powerful dual inhibitor of TOPK and CDK11 with significant potential as an anti-cancer therapeutic agent. Its ability to induce complete tumor regression in preclinical models is particularly noteworthy. This technical guide provides a solid foundation for researchers and drug developers to understand and utilize **OTS964** in their studies. Further investigation into its clinical utility, including the development of formulations with improved safety profiles, is warranted.

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- To cite this document: BenchChem. [OTS964: A Dual Inhibitor of TOPK and CDK11 for Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b593273#ots964-chemical-structure-and-properties>]

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